molecular formula C7H6BrF2NS B6229529 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole CAS No. 2293870-74-1

2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole

Cat. No.: B6229529
CAS No.: 2293870-74-1
M. Wt: 254.1
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Description

2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole typically involves the reaction of 3,3-difluorocyclobutylamine with a brominated thiazole derivative. The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 2-amino-4-(3,3-difluorocyclobutyl)-1,3-thiazole and 2-thio-4-(3,3-difluorocyclobutyl)-1,3-thiazole.

    Oxidation Reactions: Products include this compound sulfoxide and sulfone.

    Reduction Reactions: Products include 2-bromo-4-(3,3-difluorocyclobutyl)thiazolidine.

Scientific Research Applications

2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, including organic semiconductors and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound enhance its binding affinity and specificity towards these targets. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-(trifluoromethyl)pyridine
  • 2-fluoro-4-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-bromo-4-(3,3-difluorocyclobutyl)-1,3-thiazole is unique due to the presence of the difluorocyclobutyl group, which imparts distinct steric and electronic properties. This group enhances the compound’s stability and reactivity compared to other similar compounds. Additionally, the combination of bromine and thiazole moieties provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

2293870-74-1

Molecular Formula

C7H6BrF2NS

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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